雷洛昔芬 6,4'-双-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

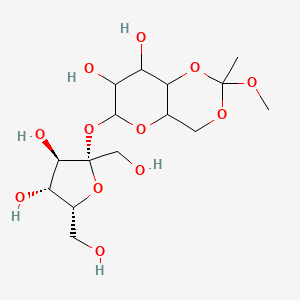

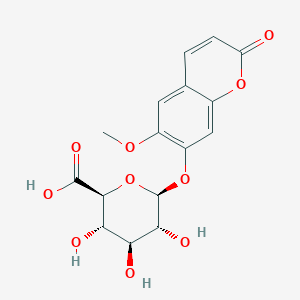

Raloxifene 6,4'-Bis-beta-D-glucuronide is a synthetic compound that has been used in scientific research since the early 2000s. It is a derivative of the drug raloxifene, which is a selective estrogen receptor modulator (SERM) that has been used to treat osteoporosis and breast cancer. This derivative has been used in a variety of scientific research applications and has shown promising results in many areas.

科学研究应用

Osteoporosis Treatment in Postmenopausal Women

Raloxifene, the parent drug of Raloxifene 6,4’-Bis-beta-D-glucuronide, is used to prevent and treat osteoporosis in postmenopausal women . It is less preferred than bisphosphonates for osteoporosis . The drug is taken orally .

Breast Cancer Risk Reduction

Raloxifene is also used to reduce the risk of breast cancer in those at high risk . This application is particularly relevant for postmenopausal women .

Age-Dependent Disposition Study in Rats

A study conducted on rats showed that the metabolism of Raloxifene, and presumably its glucuronide metabolites, is age-dependent . The study found that the oral bioavailability of Raloxifene was 3.5 times higher in 4-week-old rats compared to 11-week-old rats . This suggests that the dosage of Raloxifene and its metabolites should be carefully considered based on the age of the patient .

Role in Drug Transport

The glucuronide and sulfate metabolites of drugs, including Raloxifene 6,4’-Bis-beta-D-glucuronide, have limited cell membrane permeability. Their distribution and excretion from the human body require transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine, and the intestinal lumen . Understanding the active transport of conjugated drug metabolites is important for predicting the fate of a drug in the body and its safety and efficacy .

Inhibition of Hepatic Drug Transporters

Raloxifene-4’-G and Raloxifene 6,4’-di-G, including Raloxifene 6,4’-Bis-beta-D-glucuronide, appear to inhibit all of the major hepatic drug transporters with IC 50 values <10 µM . This suggests that these compounds could potentially be used to modulate the activity of these transporters, which could have implications for drug-drug interactions and the pharmacokinetics of other drugs .

Biomedical Research

Raloxifene 6,4’-Bis-beta-D-glucuronide is used in biomedical research due to its promising potential as a therapeutic agent targeting an array of ailments . It serves as a glucuronide metabolite with a primary focus on tackling postmenopausal osteoporosis .

Pharmacokinetic Studies

Raloxifene 6,4’-Bis-beta-D-glucuronide can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raloxifene . The role of OATP1B1 is supported by the association of OATP1B1 *1b haplotype with higher serum concentrations of Raloxifene species (Raloxifene, Raloxifene-6,4’-di-G and total Raloxifene) compared with OATP1B1 *1a in a study with 57 postmenopausal women treated with Raloxifene for 12 months .

Research Use

Raloxifene 6,4’-Bis-beta-D-glucuronide is used for research purposes . As a metabolite of Raloxifene, it can be used to study the metabolism of Raloxifene and the effects of its metabolites .

属性

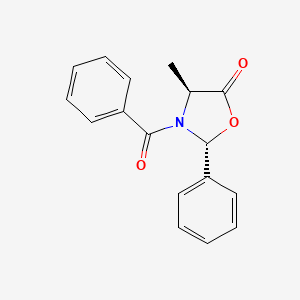

IUPAC Name |

(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29+,30-,31+,32-,33+,34?,35?,39+,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIAOPAUTIPRHI-BPLPKISHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@@H]7[C@@H]([C@@H]([C@H](C(O7)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43NO16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raloxifene 6,4'-Bis-beta-D-glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。